molecular formula C9H15NO3 B2580454 Tert-butyl 4-isocyanatobutanoate CAS No. 76197-90-5

Tert-butyl 4-isocyanatobutanoate

Cat. No.: B2580454
CAS No.: 76197-90-5
M. Wt: 185.223
InChI Key: SKOSBBQOIJQBGE-UHFFFAOYSA-N
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Description

Tert-butyl 4-isocyanatobutanoate is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. It is an ester derivative containing an isocyanate functional group, which makes it highly reactive and useful in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-isocyanatobutanoate typically involves the reaction of tert-butyl 4-aminobutanoate with phosgene or a phosgene equivalent to introduce the isocyanate group. This reaction is usually carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of alternative reagents to phosgene, such as diphosgene or triphosgene, to improve safety and scalability. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-isocyanatobutanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding adducts.

    Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas under mild conditions.

    Alcohols: React with the isocyanate group to form carbamates, typically in the presence of a catalyst such as dibutyltin dilaurate.

    Thiols: React with the isocyanate group to form thiocarbamates, often under basic conditions.

Major Products Formed

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Thiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

Tert-butyl 4-isocyanatobutanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of polyurethanes and other polymeric materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-isocyanatobutanoate involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles to form stable covalent bonds. This reactivity is exploited in various chemical transformations, including the formation of ureas, carbamates, and thiocarbamates. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl isocyanate: Similar in structure but lacks the ester functionality.

    Methyl 4-isocyanatobutanoate: Similar in structure but has a methyl ester group instead of a tert-butyl ester group.

    Ethyl 4-isocyanatobutanoate: Similar in structure but has an ethyl ester group instead of a tert-butyl ester group.

Uniqueness

Tert-butyl 4-isocyanatobutanoate is unique due to the presence of both the tert-butyl ester and isocyanate functional groups. This combination imparts specific reactivity and stability, making it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

tert-butyl 4-isocyanatobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)5-4-6-10-7-11/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKOSBBQOIJQBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76197-90-5
Record name tert-butyl 4-isocyanatobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Diphenylphosphoryl azide (12.25 g.) was added dropwise to a solution of glutaric acid mono-tert-butyl ester (8.38 g.) in dry pyridine (37 ml.) and stirred at 90° C. for 40 minutes to give 3-tert-butoxycarbonylpropyl isocyanate (I.R.: 2270 cm-1).
Quantity
12.25 g
Type
reactant
Reaction Step One
Quantity
8.38 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One

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